Magnesium decanolate
Description
Historical Perspectives in Decanolate Chemistry Research
The study of metal alkoxides, the class of compounds to which magnesium decanolate belongs, has a history spanning over 150 years. researchgate.net Early research into metal alkoxides was foundational, with significant discoveries such as the preparation of aluminum triethoxide in the 19th century, which involved the reaction of aluminum with ethanol (B145695) in the presence of a catalyst. iaea.org The preparative methods for metal alkoxides evolved from direct reactions of highly electropositive metals with alcohols to the use of catalysts for less reactive metals like magnesium and aluminum. iaea.org
The development of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta marked a pivotal moment in polymer science and catalysis, earning them the Nobel Prize in Chemistry in 1963. wikipedia.orgnumberanalytics.comcore.ac.uknumberanalytics.com These catalysts, often composed of a transition metal compound and an organoaluminum compound, revolutionized the polymerization of olefins. numberanalytics.com In the 1970s, the introduction of magnesium chloride-supported Ziegler-Natta catalysts further advanced the field, leading to significant improvements in the commercial production of polyethylene (B3416737) and polypropylene. core.ac.uk The use of metal alkoxides and carboxylates as components in these catalyst systems highlighted the industrial importance of compounds like this compound. researchgate.net
The study of long-chain carboxylates and their interactions with metal ions also has a rich history. Research into the self-assembly of molecules like decanoic acid has provided insights into prebiotic chemistry and the formation of primitive membranes. mdpi.comnih.govresearchgate.net The interaction of decanoate (B1226879) with metal ions like calcium and lead has been studied to understand the formation and structure of metal soaps, which are relevant in various industrial applications and cultural heritage science. researchgate.netuc.pt
Scope and Significance of this compound in Contemporary Chemical Science
This compound is a versatile compound with applications spanning catalysis, materials science, and various industrial processes. ontosight.ai Its significance stems from the properties endowed by both the magnesium ion and the decanoate ligand.
In the realm of catalysis, magnesium alkoxides are crucial components of Ziegler-Natta catalysts used in olefin polymerization. researchgate.net The specific use of this compound has been noted in the context of creating soluble catalyst systems for polymerization processes.
The decanoate ligand, a ten-carbon chain carboxylate, imparts unique properties to the magnesium complex. The long alkyl chain contributes to the hydrophobic nature of the molecule, influencing its solubility and interaction with non-polar environments. researchgate.netacademie-sciences.fr This property is particularly relevant in applications such as the formation of deep eutectic solvents and in systems where controlled precipitation is desired. academie-sciences.fr The coordination of the carboxylate group to the metal ion can occur in various modes, including bridging bidentate coordination, which influences the structure and reactivity of the resulting complex. rsc.orgmdpi.com
In materials science, magnesium decanoate has been explored for its potential in the synthesis of nanomaterials and as a component in biodegradable alloys for medical applications. google.comwits.ac.za For instance, it has been used in compositions for manufacturing implantable medical devices. wits.ac.za
The table below summarizes some of the key properties of this compound and related compounds.
| Property | Value/Description |
| Chemical Formula | C20H38MgO4 |
| Molecular Weight | 366.8 g/mol |
| Synonyms | Magnesium decanoate, Magnesium caprate |
| CAS Number | 42966-30-3 |
| Appearance | White crystalline solid |
| Solubility | Soluble in most organic solvents |
Methodological Frameworks in Decanolate Compound Investigations
The investigation of this compound and related metal carboxylates employs a range of analytical techniques to elucidate their structure, composition, and properties.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to study the coordination of the carboxylate group to the metal ion. The positions of the symmetric and antisymmetric stretching bands of the COO- group provide information about the bonding mode (e.g., unidentate, bidentate, bridging). mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and metal-specific NMR (e.g., 207Pb for lead carboxylates), offers detailed insights into the local coordination environment and packing of the molecules in the solid state. rsc.orgrsc.org
Diffraction Methods:
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing information on bond lengths, bond angles, and crystal packing. rsc.org Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a sample and to study polymorphism. rsc.org
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the compounds and to determine the presence of coordinated solvent molecules by observing mass loss as a function of temperature. mdpi.com
Other Techniques:
Potentiometry, Electrical Conductivity, and Turbidity: These techniques are used to study the interaction of carboxylates with metal ions in solution, including the determination of complex stoichiometry and precipitation behavior. researchgate.netuc.pt
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method is used for the quantitative determination of metal ion concentrations in solution. uc.pt
The combination of these methodologies allows for a comprehensive characterization of decanolate compounds, from their molecular structure to their behavior in different environments.
Research Gaps and Future Trajectories in this compound Studies
Despite the existing body of research, several areas concerning this compound and related long-chain carboxylates remain underexplored, presenting opportunities for future investigation.
Research Gaps:
Systematic Structural Studies: While the structures of some long-chain metal carboxylates have been determined, a systematic study across different metal ions and varying carboxylate chain lengths is lacking. wits.ac.za Such studies would provide a more comprehensive understanding of the factors that govern the structure and properties of these compounds.
Detailed Mechanistic Insights: In the context of catalysis, particularly Ziegler-Natta polymerization, the precise role of the decanoate ligand in influencing the catalytic activity and polymer properties is an area that warrants further investigation.
Exploration of Novel Applications: The unique properties of magnesium decanoate, such as its hydrophobic nature and potential for self-assembly, suggest that it could be utilized in novel applications beyond its current uses. For instance, its role in the formation of functional materials, such as metal-organic frameworks (MOFs) or as a component in advanced drug delivery systems, is an area ripe for exploration. rsc.org
Coordination Chemistry of Mixed-Ligand Complexes: The synthesis and characterization of mixed-ligand complexes of magnesium containing the decanoate ligand alongside other functional ligands could lead to materials with tailored properties and new catalytic activities. researchgate.net
Future Trajectories:
Development of Advanced Catalysts: Future research could focus on designing more efficient and selective Ziegler-Natta catalysts by modifying the structure of magnesium decanoate and other support materials. The development of 'single-site' catalysts continues to be a major goal in polymerization chemistry. core.ac.uk
Green Chemistry Applications: The use of magnesium, an abundant and biocompatible element, in combination with a ligand derived from a renewable resource (decanoic acid can be sourced from plant oils), aligns with the principles of green chemistry. Future studies could explore the use of this compound in environmentally benign catalytic processes.
Biomaterials and Pharmaceutical Applications: Given its biocompatibility, further research into the use of magnesium decanoate in biodegradable implants and as an excipient in pharmaceutical formulations is a promising avenue. ontosight.aiwits.ac.za
Supramolecular Chemistry: The self-assembly properties of long-chain carboxylates could be harnessed to create complex supramolecular architectures with potential applications in sensing, separations, and nanotechnology. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37909-25-4 |
|---|---|
Molecular Formula |
C20H42MgO2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
magnesium;decan-1-olate |
InChI |
InChI=1S/2C10H21O.Mg/c2*1-2-3-4-5-6-7-8-9-10-11;/h2*2-10H2,1H3;/q2*-1;+2 |
InChI Key |
BIRXHGQICXXWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Mg+2] |
Related CAS |
112-30-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Decanolate
Classical Synthesis Pathways and Their Advancements for Magnesium Decanolate
Traditional synthesis of magnesium alkoxides, including this compound, typically involves direct reaction of magnesium metal with an alcohol or the reaction of a magnesium compound with the desired alcohol, often in the presence of a solvent. iaea.orgosti.gov Advancements in these classical methods focus on improving reaction rates, yields, and product characteristics.
Solvent-based synthesis is a primary route for producing this compound. A common method involves the transalcoholysis reaction, where a lower magnesium alkoxide, such as magnesium isopropoxide or ethoxide, is reacted with decanol (B1663958). prepchem.comgoogle.com This reaction is typically performed in a hydrocarbon solvent. google.com The equilibrium is driven towards the product, this compound, by distilling off the lower-boiling alcohol (e.g., isopropanol) that is liberated during the reaction. prepchem.comgoogle.com
A significant challenge in this synthesis is the high viscosity of the reaction mixture, which can impede the removal of the liberated alcohol and prevent the reaction from reaching completion. google.com Research has shown that the addition of a transition metal alkoxide, such as tetrabutoxy titanium, can effectively reduce the viscosity of the solution, allowing for a more complete reaction. prepchem.comgoogle.com This innovation facilitates the formation of a low-viscosity solution of this compound from which the isopropanol (B130326) can be easily evaporated. prepchem.com The direct reaction of magnesium metal with alcohols often requires a catalyst, such as iodine or mercuric chloride, to initiate the reaction. iaea.orgosti.gov
| Magnesium Precursor | Reactant | Solvent/Conditions | Key Innovation/Observation | Reference |
| Magnesium Isopropoxide | Decanol | Hydrocarbon Solvent | Addition of tetrabutoxy titanium (catalyst) reduces solution viscosity, improving removal of isopropanol and driving reaction to completion. | prepchem.comgoogle.com |
| Magnesium Metal | Ethanol (B145695) | Iodine or Mercuric Chloride Catalyst | Direct reaction of elemental metal with alcohol requires a catalyst to proceed effectively. | iaea.orgosti.gov |
| Magnesium Ethoxide | n-Propanol | n-Propanol, 80°C | Alkoxy ligand exchange from ethoxide to n-propoxide demonstrated, leading to morphological changes from nanoparticles to nanowires. gatech.edunih.gov | gatech.edunih.gov |
This table provides an interactive summary of solvent-based synthesis methods for magnesium alkoxides relevant to this compound.
Solid-state synthesis, particularly mechanochemistry, offers a solvent-free alternative for preparing magnesium compounds. acs.org This technique involves the use of mechanical force, such as ball milling, to induce chemical reactions between solid reactants. nih.govd-nb.info While direct mechanochemical synthesis of this compound from magnesium and decanol is not extensively documented, the synthesis of related magnesium carboxylates from magnesium oxide and carboxylic acids has been demonstrated. rsc.org For instance, liquid-assisted grinding of the excipient MgO with ibuprofen, a carboxylic acid, results in the formation of the corresponding magnesium salt rapidly and without waste. rsc.org
Another relevant solid-state approach is the mechanochemical preparation of Grignard reagents, which are subsequently carboxylated. nih.govd-nb.info This involves milling magnesium turnings and an organohalide, followed by reaction with CO2 to form a magnesium carboxylate salt. nih.govd-nb.info These methods highlight the potential of solid-state chemistry to produce magnesium carboxylates and related compounds, suggesting a viable, albeit less explored, pathway for this compound synthesis, likely from magnesium oxide and decanoic acid. Research into the solid-state reaction of MgO and Al2O3 to form spinel shows that intimate contact and high temperatures are crucial, with methods like electrostatic adsorption offering advantages over simple ball milling for precursor mixing. acs.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of metal alkoxides to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Investigations into catalyst-free synthesis often focus on direct reactions under specific conditions. For highly electropositive metals like magnesium, direct reaction with alcohols can proceed to form the alkoxide and hydrogen gas. osti.gov However, the reaction is often slow and may require an initiator. iaea.org Some syntheses that are nominally "catalyst-free" may rely on physical methods to drive the reaction. For example, the synthesis of magnesium L-threonate has been achieved using heavy magnesium carbonate as the magnesium source in an aqueous system, avoiding more hazardous catalysts and solvents. google.com Similarly, magnesium maltol (B134687) complexes have been synthesized from magnesium oxide in water, using citric acid primarily as a proton source to aid the solubility of the metal oxide rather than as a traditional catalyst. nih.gov These examples, while not specific to this compound, demonstrate the principle of moving away from traditional heavy metal or halide catalysts towards more benign reaction systems.
Biocatalytic methods represent a frontier in green chemistry for generating precursors for metal salts. While direct biocatalytic synthesis of this compound is not established, related processes show feasibility. Enzymes, particularly lipases, are widely used for the esterification of alcohols like decanol. Mechanochemical methods have also been employed for amide synthesis using hydrolytic enzymes, demonstrating the compatibility of biocatalysts with solvent-free techniques. acs.org
A plausible two-step green pathway could involve the biocatalytic synthesis of a decanoate (B1226879) ester or decanoic acid, followed by a simple salt formation reaction. For instance, a decanoate ester could be synthesized enzymatically, followed by reaction with a magnesium source. More directly, the biocatalytic hydrolysis of a suitable substrate to produce decanoic acid could be followed by a straightforward acid-base reaction with a benign magnesium source like magnesium oxide or magnesium carbonate to yield this compound. rsc.orggoogle.com Another related approach involves using ion-imprinted polymers, where a polymer is created around a magnesium ion template using a functional monomer, which can then be modified with long-chain alcohols like dodecanol. abechem.com
Novel Synthetic Strategies for this compound Derivatives
Research into magnesium alkoxides extends to the synthesis of derivatives with tailored properties, often by creating more complex, sterically hindered, or mixed-ligand structures. One strategy involves reacting a magnesium alkyl precursor, such as n-butyl-sec-butylmagnesium, with bulky, chiral alcohols. rsc.org Depending on the steric bulk of the alcohol, this can lead to either complete substitution to form a mononuclear bis(alkoxide) complex, like Mg(OR)2(THF)2, or incomplete substitution, resulting in a dimeric mixed-ligand complex, such as Mg2(OR)2(Alkyl)2(THF)2. rsc.org
Another innovative strategy is the ligand exchange reaction, where a simple magnesium alkoxide is transformed into a different one by reacting it with another alcohol. gatech.edunih.gov For example, magnesium ethoxide nanoparticles have been successfully converted into magnesium n-propoxide nanowires by heating them in n-propanol. gatech.edunih.gov This method not only creates a derivative but also controls the final morphology of the product. Such a strategy could foreseeably be applied to convert a simpler magnesium alkoxide into this compound or a decanolate-containing derivative with unique structural properties.
Mechanochemical Synthesis Research of this compound
Mechanochemical synthesis, a method that utilizes mechanical energy to induce chemical reactions, has been explored for the preparation of various magnesium-based compounds, notably Grignard reagents. orientjchem.org This technique, often employing ball milling, offers potential advantages such as solvent-free conditions and enhanced reactivity. However, a review of the current scientific literature indicates a significant gap in research specifically applying mechanochemical methods to the synthesis of this compound. While the mechanochemical synthesis of magnesium-based carbon nucleophiles has been reported, there is no specific data or detailed research findings on the mechanochemical production of this compound. orientjchem.org
Flow Chemistry Applications in this compound Production
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, is another modern synthetic approach that can offer improved control over reaction parameters and scalability. This methodology has been applied to various chemical processes, including the extraction of magnesium. cambridge.org Despite its potential benefits, there is currently a lack of published research and detailed findings on the application of flow chemistry for the production of this compound.
Purification and Isolation Methodologies in this compound Synthesis Research
The purification and isolation of magnesium alkoxides, including this compound, are critical steps to obtain a product of desired purity. The methodologies are generally dictated by the physical state of the alkoxide (whether it is in solution or precipitates) and its stability.
For magnesium alkoxides synthesized in an excess of the corresponding alcohol, a common purification and isolation technique involves the removal of the unreacted alcohol. This is typically achieved through distillation or evaporation under reduced pressure. lookchem.comgoogle.com The application of a vacuum helps to lower the boiling point of the alcohol, facilitating its removal without requiring excessively high temperatures that could potentially decompose the magnesium alkoxide. For instance, in the preparation of magnesium methoxide (B1231860), the methanol (B129727) solvent is evaporated under reduced pressure to yield a solid powder. lookchem.com
Filtration is another key step if the magnesium alkoxide precipitates out of the reaction mixture or if there are unreacted solid starting materials, such as magnesium turnings, that need to be removed. lookchem.comgoogle.com The resulting filtrate, containing the dissolved magnesium alkoxide, can then be subjected to evaporation to isolate the solid product.
It is crucial to handle magnesium alkoxides under an inert and dry atmosphere, such as nitrogen or argon, as they are sensitive to moisture and can hydrolyze. ontosight.ai
For illustrative purposes, the following table provides general parameters for the synthesis of magnesium alkoxides, as specific data for this compound is not available in the reviewed literature.
| Parameter | General Conditions for Magnesium Alkoxide Synthesis |
| Reactants | Magnesium metal, Anhydrous Alcohol |
| Catalyst (optional) | Iodine (to initiate the reaction) stackexchange.comgoogle.com |
| Solvent | Typically excess of the reactant alcohol lookchem.com |
| Temperature | Often at the reflux temperature of the alcohol lookchem.com |
| Reaction Time | Can range from hours to days, depending on the alcohol and reaction scale lookchem.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) ontosight.ai |
Advanced Structural Elucidation and Spectroscopic Analysis of Magnesium Decanolate
Crystallographic Investigations of Magnesium Decanolate Complexes.rsc.orgacs.orgiucr.orggatech.edursc.orgnih.govd-nb.inforsc.orgnih.gov
Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. For magnesium alkoxides, these techniques reveal how individual molecules pack into a crystal lattice and the nature of their aggregation, which can range from simple monomers to complex polymers.
Single-Crystal X-Ray Diffraction Studies of Metal-Decanolate Structures
Magnesium(II) alkoxides, Mg(OR)₂, frequently form complexes with coordinating solvents like tetrahydrofuran (B95107) (THF) to achieve electronic and coordinative saturation. Studies on complexes such as Mg(OR)₂(THF)₂ show that the magnesium center typically adopts a distorted tetrahedral coordination geometry. rsc.orgnih.gov The structure can exist as a monomer, particularly when the alkoxide ligands (the 'R' groups) are sterically bulky, which prevents the molecules from aggregating. rsc.orgnih.gov For less sterically hindered alkoxides like decanolate, aggregation into dimeric or polymeric structures is highly probable. In such structures, the alkoxide oxygen atoms bridge between two or more magnesium centers.
For instance, dinuclear magnesium complexes can form an Al₂O₂ rhomboid core where alkoxide groups act as bridges. nih.gov The specific structure of this compound would likely depend on the conditions of its crystallization, including the solvent used. It could potentially form monomeric species like Mg(decanolate)₂(THF)₂ in the presence of a strong coordinating solvent, or aggregate into bridged structures, [Mg(decanolate)₂]n, in non-coordinating solvents.
Below is a representative table of crystallographic data for a related heterobimetallic magnesium alkoxide complex, illustrating the type of information obtained from SC-XRD analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | [Na₂Mg₂(C₄H₁₁OSi)₂(C₄H₁₁Si)₄] |
| Formula Weight (g/mol) | 649.91 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 9.8057 (3) |
| b (Å) | 18.1602 (5) |
| c (Å) | 11.8234 (3) |
| β (°) | 95.482 (3) |
| Volume (ų) | 2095.80 (10) |
| Z (formula units per cell) | 2 |
| Temperature (K) | 123 |
Powder X-Ray Diffraction Analysis for Polymorph Identification in this compound.iucr.orgnih.gov
Powder X-ray diffraction (PXRD) is a crucial technique for analyzing polycrystalline materials. It is particularly valuable for identifying the crystalline phases present in a sample and for detecting polymorphism—the existence of multiple crystal structures for the same compound. ucmerced.edu Different polymorphs of a compound can exhibit distinct physical properties.
For this compound, PXRD would be the primary tool to assess sample purity and identify its crystalline form. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the specific crystal structure. By comparing this pattern to databases or patterns calculated from single-crystal data, one can confirm the identity of the material. frontiersin.org
Studies on related compounds, such as a magnesium phenoxide complex, have demonstrated the existence of packing polymorphs, where the same molecular unit packs in different arrangements within the crystal lattice. nih.gov It is plausible that this compound could also exhibit polymorphism depending on the crystallization solvent and temperature. PXRD analysis would be essential to distinguish between these potential forms, each of which would produce a unique diffraction pattern. The analysis of peak positions and intensities allows for the determination of the unit cell parameters. researchgate.net
Vibrational Spectroscopy for this compound Molecular Structure Probing.rsc.orgacs.orgiucr.orgnih.govresearchgate.net
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the chemical environment of atoms and are thus powerful tools for studying ligand-metal interactions and the conformational state of molecular chains.
Fourier-Transform Infrared Spectroscopy (FTIR) in this compound Ligand-Metal Interaction Studies.rsc.orgacs.orgiucr.orgnih.gov
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In the context of this compound, FTIR is particularly useful for confirming the coordination of the decanolate ligand to the magnesium ion.
The formation of the magnesium-oxygen bond is a key feature that can be observed with FTIR. The spectrum of free decanol (B1663958) (the precursor alcohol) shows a strong, broad absorption band for the O-H stretch, typically in the range of 3200-3600 cm⁻¹. Upon formation of this compound, this O-H band disappears, providing clear evidence of deprotonation and alkoxide formation.
Furthermore, the C-O stretching vibration, which appears around 1050-1150 cm⁻¹ in the free alcohol, is expected to shift upon coordination to the magnesium center. acs.org The most direct evidence of coordination is the appearance of new absorption bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to the Mg-O stretching vibrations. researchgate.netresearchgate.net The precise position and number of these bands can give clues about the coordination geometry of the magnesium center. biointerfaceresearch.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch (in free alcohol) | 3200 - 3600 | Disappears upon formation of the alkoxide. |
| C-O Stretch (in alkoxide) | 1050 - 1150 | Shifts upon coordination to the metal center. acs.org |
| Mg-O Stretch | 400 - 600 | Direct evidence of the metal-ligand bond formation. researchgate.netresearchgate.net |
Raman Spectroscopy for Conformational Analysis of this compound Alkyl Chains.researchgate.netacs.org
While FTIR is excellent for observing polar functional groups, Raman spectroscopy is highly effective for studying the non-polar hydrocarbon backbone of the decanolate ligand. The long, flexible ten-carbon chain of the decanolate ligand can adopt various conformations, but it often favors a low-energy, all-trans (zigzag) arrangement in the solid state.
Raman spectroscopy is particularly sensitive to the conformational order of alkyl chains. rsc.org Specific regions of the Raman spectrum, such as the C-H stretching modes (2800-3000 cm⁻¹) and the skeletal C-C stretching modes (1050-1150 cm⁻¹), are known to be conformation-sensitive. acs.org A high degree of conformational order, characteristic of a well-packed, all-trans chain, results in sharp and well-defined peaks in the skeletal mode region. rsc.org Conversely, the presence of gauche defects or a disordered, liquid-like state would lead to broader and less distinct spectral features. This makes Raman spectroscopy an ideal tool for probing the packing and ordering of the alkyl chains within the crystal lattice of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights of this compound.iucr.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. Unlike diffraction methods that probe the solid state, NMR provides information about the species present in solution, their dynamics, and their potential equilibria. For this compound, ¹H and ¹³C NMR would be the primary methods used.
¹H NMR spectroscopy would provide a detailed map of the proton environments in the decanolate ligand. The chemical shifts and coupling patterns of the signals for the methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group would confirm the integrity of the alkyl chain. Crucially, the chemical shift of the α-methylene group (the -CH₂- group attached to the oxygen) is particularly sensitive to the electronic environment of the magnesium center and can indicate whether the alkoxide is monomeric, dimeric, or part of a larger aggregate in solution. d-nb.info
Studies on related magnesium alkoxides have shown that NMR can distinguish between different species in solution. rsc.orgnih.gov For example, the presence of a single set of resonances often suggests a single, stable species, whereas multiple sets of signals could indicate an equilibrium between monomers and dimers or the presence of different isomers. nih.govd-nb.info Variable-temperature NMR studies can further elucidate dynamic processes, such as the exchange of ligands or the reversible dissociation of solvent molecules like THF. nih.gov
Proton NMR Studies on Decanolate Ligand Environments in Magnesium Complexes
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons within a molecule. In the context of this compound, ¹H NMR studies focus on the signals from the decanolate ligand, which provides insights into its coordination to the magnesium center. The chemical shifts of the protons on the decyl chain are influenced by their proximity to the electropositive magnesium ion.
Generally, the protons closest to the oxygen atom of the decanolate group experience the most significant downfield shift due to the deshielding effect of the metal center. As the distance from the magnesium-oxygen bond increases along the alkyl chain, the chemical shifts of the protons tend to move upfield, approaching the values observed in free decanol.
In studies of magnesium complexes with various ligands, including alkoxides, the coordination of the ligand to the magnesium ion is confirmed by changes in the chemical shifts of the ligand's protons compared to the free ligand. bibliotekanauki.plnih.gov For instance, research on magnesium complexes with other organic ligands has shown that the protons on the carbon adjacent to the coordinating atom exhibit distinct shifts upon complexation. bibliotekanauki.pl The presence of a single set of signals for the decanolate ligand in the ¹H NMR spectrum can suggest a symmetrical coordination environment around the magnesium atom, or rapid exchange of ligands on the NMR timescale. rsc.org
Table 1: Representative ¹H NMR Chemical Shift Ranges for Ligands in Magnesium Complexes
| Proton Environment | Typical Chemical Shift Range (ppm) |
| Protons on carbon alpha to oxygen | 3.5 - 4.5 |
| Methylene protons on the alkyl chain | 1.2 - 1.6 |
| Terminal methyl protons | 0.8 - 1.0 |
Note: These are generalized ranges and can vary based on the specific complex and solvent used.
Carbon-13 NMR for this compound Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. savemyexams.com Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically non-equivalent carbon atom. savemyexams.comudel.edu
The chemical shift of each carbon in the decanolate ligand is influenced by its hybridization and the electronegativity of neighboring atoms. libretexts.orglibretexts.org The carbon atom bonded to the oxygen (C1) is the most deshielded and therefore appears at the lowest field (highest ppm value) in the spectrum. The chemical shifts of the other carbon atoms in the decyl chain generally decrease as their distance from the oxygen atom increases.
The ¹³C NMR spectrum of this compound can confirm the presence of the decanolate ligand and provide information about its electronic environment. The number of distinct signals in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, offering insights into the symmetry of the complex. udel.edulibretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Alkoxide Ligands
| Carbon Environment | Typical Chemical Shift Range (ppm) |
| C-O (Carbon alpha to oxygen) | 60 - 80 |
| Alkyl chain carbons | 14 - 40 |
| Terminal methyl carbon | ~14 |
Note: These are approximate ranges and can be influenced by factors such as solvent and the specific structure of the magnesium complex. libretexts.orgoregonstate.edu
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. numberanalytics.com It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov
High-Resolution Mass Spectrometry for this compound Molecular Formula Confirmation in Research
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. bioanalysis-zone.com Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org
By comparing the experimentally measured accurate mass to the calculated theoretical masses of possible formulas, researchers can confidently confirm the elemental composition of this compound. This is particularly important for eliminating ambiguity and ensuring the correct identification of the synthesized compound. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule, is used for this purpose. epa.gov
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of ions, which provides detailed structural information. nih.gov In an MS/MS experiment, a specific ion of this compound (the precursor ion) is selected, subjected to fragmentation through collision with an inert gas, and the resulting fragment ions (product ions) are then analyzed. nih.gov
The fragmentation of organometallic compounds like this compound often involves the loss of neutral ligands or cleavage of bonds within the ligand itself. uvic.ca Common fragmentation pathways for metal alkoxides can include the loss of the alkoxide radical or the elimination of a smaller neutral molecule from the alkyl chain. libretexts.org For instance, the fragmentation of magnesium gluconate, another magnesium-containing organic compound, has been studied to understand its breakdown pathways. researchgate.net By analyzing the masses of the fragment ions, researchers can piece together the connectivity of the atoms in the original molecule and elucidate the structure of this compound. researchgate.net
Electron Microscopy and Surface Science for this compound Research
Electron microscopy techniques are vital for characterizing the morphology and surface features of this compound at the micro and nanoscale. These methods provide direct visual information about the size, shape, and topography of the material.
Scanning Electron Microscopy (SEM) for this compound Morphology at the Nanoscale
Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface of a material. mdpi.com In SEM, a focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample produce various signals that are used to form an image. thermofisher.com Secondary electrons, in particular, provide detailed information about the surface topography and morphology of the sample. nanoscience.com
Transmission Electron Microscopy (TEM) for this compound Microstructural Characterization
The process of TEM involves directing a high-energy beam of electrons through an ultra-thin specimen of the material. As the electrons pass through, they interact with the sample, and the resulting transmitted and scattered electrons are focused by a series of electromagnetic lenses to form a highly magnified image or a diffraction pattern on a detector. This allows for the direct visualization of features such as crystal lattice planes, defects, and grain boundaries.
For the characterization of this compound, a sample would typically be prepared by dispersing it in a suitable solvent and depositing a small droplet onto a TEM grid, which is a fine mesh coated with a thin, electron-transparent carbon film. After solvent evaporation, the sample is ready for analysis.
Detailed Research Findings from Analogous Compounds
Furthermore, research on magnesium soaps derived from coconut oil, which contains a mixture of fatty acids including decanoic acid, revealed an amorphous morphology when analyzed by Scanning Electron Microscopy (SEM), a related technique. aip.org TEM analysis of this compound would be able to confirm whether the pure compound is amorphous or possesses crystalline domains. High-resolution TEM (HRTEM) could potentially visualize the arrangement of magnesium atoms and the surrounding decanoate (B1226879) ligands, providing information on coordination and local order.
The table below illustrates the type of data that would be generated from a TEM analysis of this compound, based on findings for analogous materials.
| Parameter | Expected Observation for this compound | Significance |
| Morphology | Potentially lamellar (layered) structures or amorphous aggregates. | Determines how the molecules pack together, influencing properties like solubility and reactivity. |
| Crystallinity | Presence or absence of ordered crystalline domains. Selected Area Electron Diffraction (SAED) would show diffuse rings for amorphous material or distinct spots for crystalline material. | Crystalline materials have different mechanical and thermal properties compared to amorphous ones. |
| Particle Size | Distribution of particle or aggregate sizes in the nanometer to micrometer range. | Particle size can affect the material's surface area and dissolution rate. |
| Lattice Fringes (HRTEM) | If crystalline, regular spacing between atomic planes could be measured. | Provides direct evidence of the crystalline structure and can be used to identify the crystal system. |
Atomic Force Microscopy (AFM) for this compound Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale precision. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air and liquids. This makes it particularly well-suited for studying the surface properties of materials like this compound under different conditions.
In AFM, a sharp tip, with a radius of curvature on the order of nanometers, is attached to a flexible cantilever. The tip is brought into close proximity with the sample surface. Forces between the tip and the sample, such as van der Waals forces, electrostatic forces, and capillary forces, cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode, which measures the deflection with high precision. By scanning the tip across the surface and recording the cantilever's deflection, a detailed topographical map of the surface is generated.
For the analysis of this compound, a sample would typically be prepared by depositing a thin film onto a smooth substrate, such as mica or silicon. This can be achieved through solution casting or spin coating.
Detailed Research Findings and Potential Applications
Specific AFM studies on this compound are not prevalent in the existing scientific literature. However, the application of AFM to other metal carboxylates and long-chain fatty acid systems provides a clear indication of the valuable information that could be obtained.
AFM can be operated in different modes to probe various surface properties. In contact mode , the tip is in constant contact with the surface, providing high-resolution topographical images. For softer materials like this compound, tapping mode is often preferred. In this mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude or phase due to tip-sample interactions are used to create the image, which minimizes lateral forces and potential damage to the sample.
AFM analysis of this compound would be expected to reveal key surface characteristics:
Surface Roughness: Quantitative measurements of the surface roughness at the nanoscale. This is important for applications where surface smoothness is critical.
Domain Structure: Visualization of any distinct domains or phases on the surface, which might arise from different arrangements of the decanoate chains.
Mechanical Properties: By analyzing the force-distance curves, where the cantilever deflection is measured as the tip approaches and retracts from the surface, properties such as local adhesion and elasticity can be mapped. This could reveal variations in the mechanical response across the surface of a this compound film.
Molecular-Scale Imaging: Under optimal conditions, AFM has the potential to resolve individual molecules or the packing of the decanoate chains on the surface, providing insights into the surface structure at a fundamental level.
The following table summarizes the potential data that could be acquired from an AFM study of this compound.
| Measurement | Potential Finding for this compound | Significance |
| Topography (Tapping Mode) | 3D surface profile, revealing features like terraces, pits, or aggregates. | Provides a visual representation of the surface morphology. |
| Root Mean Square (RMS) Roughness | A quantitative value for the surface roughness (e.g., in nanometers). | A key parameter for applications in coatings and thin films. |
| Phase Imaging | Contrast variations indicating differences in material properties such as adhesion and viscoelasticity. | Can reveal the presence of different chemical domains or contaminants on the surface. |
| Adhesion Force (Force Spectroscopy) | Measurement of the force required to pull the tip off the surface. | Provides information about the surface energy and intermolecular forces. |
Reactivity and Reaction Mechanisms of Magnesium Decanolate
Ligand Exchange Reactions in Magnesium Decanolate Systems
Ligand substitution reactions are fundamental to the chemistry of this compound, involving the exchange of one ligand for another without a change in the metal's oxidation state. libretexts.org These reactions are governed by a continuum of mechanisms, primarily bound by associative (A) and dissociative (D) extremes. libretexts.org In an associative mechanism, the incoming ligand bonds to the metal before the departing ligand leaves, while the reverse occurs in a dissociative mechanism. libretexts.org
Kinetic and thermodynamic studies are crucial for understanding the favorability and rate of ligand substitution reactions. The thermodynamics depend on the relative strengths of the metal-ligand bonds and the stability of the involved ligands. libretexts.org For magnesium complexes, the rate-determining step in ligand exchange is often the loss of the first water molecule from the ion's hydration sheath. nih.gov
A practical example of ligand exchange is the synthesis of this compound from a lower magnesium alkoxide, such as magnesium isopropoxide, by heating it with decanol (B1663958). google.com In this transalcoholysis reaction, the isopropoxy groups are substituted by decanolate groups. google.com
The reaction often proceeds incompletely, as the liberated isopropanol (B130326) is initially removed by boiling, but the subsequent formation of a highly viscous solution of isopropoxide-magnesium decanolate or magnesium didecanolate can hinder the complete removal of isopropanol, thus stopping the reaction from reaching completion. google.com The addition of a transition metal alkoxide catalyst can mitigate this issue by reducing viscosity. google.com
| Thermodynamic Parameter | Description | Typical Influence on Ligand Exchange |
| Enthalpy Change (ΔH°) | The heat absorbed or released during the reaction. | A negative ΔH° (exothermic) generally favors the products. The value is influenced by the relative bond strengths of the magnesium-decanolate vs. the magnesium-leaving group bond. |
| Entropy Change (ΔS°) | The change in disorder of the system. | An increase in the number of free particles, such as the release of a solvent molecule, typically results in a positive ΔS°, which favors the reaction. |
| Gibbs Free Energy (ΔG°) | The overall criterion for spontaneity (ΔG° = ΔH° - TΔS°). | A negative ΔG° indicates a spontaneous and favorable ligand substitution reaction. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A lower activation energy leads to a faster reaction rate. For magnesium complexes, this is often related to the energy required to distort the coordination sphere. libretexts.org |
This table presents the conceptual thermodynamic parameters relevant to ligand exchange reactions, based on general chemical principles.
Solvents play a critical role in modulating the reaction mechanisms of this compound by influencing solubility, viscosity, and reaction rates. The choice of solvent can significantly alter the reaction environment.
For instance, the preparation of magnesium alkoxides can be performed in hydrocarbon solvents with high boiling points, which allows for higher reaction temperatures (over 100°C or even 200°C) that increase the rate of reaction and dissolution. google.com However, the interaction between the solute and solvent is complex. When this compound is prepared from magnesium isopropoxide in a hydrocarbon solvent, a very viscous solution is formed, which can impede the progress of the reaction. google.com
The solubility of this compound itself is highly dependent on the solvent and temperature. It is described as sparingly soluble in n-decyl alcohol. google.com In other solvents like pentamethylheptane, it can be dissolved by heating to 140°C to form a clear, viscous solution. i.moscow However, upon standing, the this compound may precipitate out of the solution. i.moscow This precipitate can be redissolved by the addition of an aluminum compound such as triethyl aluminum, indicating that additives can dramatically modulate the solution's properties. i.moscow The high charge density of the Mg²⁺ ion leads to strong ordering in the surrounding solvent, creating an intimate coupling between the solute and solvent that is critical during ligand exchange. nih.gov
Thermal Decomposition Pathways and Stability Studies of this compound
The thermal stability and decomposition pathways of magnesium compounds are commonly investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). iitk.ac.in These methods provide insights into the material's behavior as a function of temperature. iitk.ac.intainstruments.com
Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. torontech.com This technique is used to determine the thermal stability of materials, study their decomposition mechanisms, and analyze their composition. iitk.ac.intainstruments.com A TGA curve plots the percentage of mass loss against temperature. torontech.com The stages of mass loss can correspond to events like the evaporation of volatiles, desorption of moisture, or the chemical decomposition of the compound. iitk.ac.intainstruments.com
For magnesium compounds, TGA curves often show multiple decomposition steps. For example, the thermal decomposition of hydrated basic magnesium carbonate involves distinct stages for the loss of hydration water and the subsequent decomposition of the carbonate species to form magnesium oxide (MgO), water, and carbon dioxide. researchgate.net Similarly, magnesium oxalate (B1200264) dihydrate first loses water between 120°C and 300°C, followed by the decomposition of the oxalate to CO₂ and CO between 300°C and 600°C. researchgate.net
While specific TGA data for this compound is not available in the reviewed literature, a hypothetical decomposition pathway would likely involve the eventual formation of magnesium oxide as the final solid residue at high temperatures. The table below provides a representative example of how TGA data for a generic magnesium alkoxide like this compound might be presented.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 250 | ~5% | Loss of adsorbed solvent or moisture. |
| 250 - 400 | ~40% | Initial decomposition of decanolate ligands, release of volatile organic fragments. |
| 400 - 600 | ~35% | Further decomposition and charring of organic residue. |
| > 600 | Stable | Final residue, likely Magnesium Oxide (MgO). |
This table is a representative illustration of potential TGA results for a magnesium alkoxide and is not based on experimental data for this compound.
Differential scanning calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. torontech.comlinseis.com These events appear as peaks on the DSC curve: endothermic peaks represent processes that absorb heat (e.g., melting), while exothermic peaks represent processes that release heat (e.g., crystallization). torontech.com
DSC analysis can identify the temperatures at which phase changes occur and measure the enthalpy (ΔH) associated with these transitions. mdpi.com For example, in the study of pure magnesium powder, DSC has been used to monitor phase transitions upon heating. rsc.org The shape of the DSC curve provides a thermal signature of the material. torontech.com A sharp endothermic peak typically indicates a melting point (Tm), while a broader exothermic peak can signify a curing or decomposition reaction. torontech.com A step-like change in the baseline is characteristic of a glass transition (Tg), where an amorphous material changes from a rigid to a more flexible state. torontech.comuc.edu
Specific DSC thermograms for this compound are not detailed in the available literature. A hypothetical analysis might reveal a melting point or a series of decomposition events. The following table illustrates the types of thermal events that could be identified.
| Thermal Event | Typical Temperature Range (°C) | DSC Curve Feature | Description |
| Glass Transition (Tg) | 50 - 100 | Step-like shift in baseline | Change from a rigid, glassy state to a more rubbery state. |
| Melting (Tm) | 150 - 250 | Sharp Endothermic Peak | Transition from a solid to a liquid state. The area under the peak corresponds to the heat of fusion. |
| Decomposition | > 250 | Broad Exothermic/Endothermic Peaks | Irreversible chemical breakdown of the compound, which can be accompanied by either a release or absorption of heat. |
This table is a representative illustration of potential DSC results for a generic magnesium alkoxide and is not based on experimental data for this compound.
Photochemical Reactivity of this compound
The photochemical reactivity of a compound describes its behavior when exposed to light. While specific studies on the photochemistry of this compound are scarce, the reactivity of the magnesium ion (Mg²⁺) itself provides valuable insights.
Research has shown that the Mg²⁺ ion can play a significant role in photochemical processes. In a study on nitrate (B79036) decomposition on the surface of photoactive mineral dust under simulated sunlight, Mg²⁺ was found to promote the production of nitrogen oxides (NOx). nih.gov The mechanism proposed is that Mg²⁺ accelerates charge transfer, thereby enhancing the photochemical reaction rate. nih.gov The observed NOx production rate was an order of magnitude higher in the presence of Mg²⁺ compared to Fe³⁺. nih.gov
Another study investigating the photorelease of calcium from the caged compound DM-nitrophen found that the presence of Mg²⁺ speeds up the photolysis process. nih.govnih.gov This further suggests that the magnesium ion can actively participate in and influence the kinetics of photochemical reactions. nih.govnih.gov
Given that the Mg²⁺ ion in this compound is coordinated to organic ligands, it is plausible that the complex could exhibit photochemical reactivity. Irradiation could potentially lead to ligand-to-metal charge transfer or promote decomposition pathways different from the thermal routes. However, without direct experimental evidence on this compound, its specific photochemical behavior remains an area for future investigation.
UV-Vis Spectroscopy in this compound Photoreactivity Monitoring
UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring the photoreactivity of chemical compounds. This method measures the absorption of ultraviolet and visible light by a substance, providing insights into its electronic structure and concentration in a solution. In the context of this compound, UV-Vis spectroscopy can be employed to track changes in the compound's concentration and detect the formation of degradation products upon exposure to light.
While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the principles of its application can be understood from studies on related magnesium compounds and alkoxides. For instance, the formation of magnesium complexes can be monitored by observing changes in the UV-Vis absorption spectrum. The complexation of magnesium with ligands often results in a shift in the maximum absorption wavelength (λmax) and an increase in absorbance, which can be used to determine the stoichiometry of the complex. ijpras.com
In photoreactivity studies, a solution of this compound would be exposed to a light source, and its UV-Vis spectrum would be recorded at different time intervals. A decrease in the absorbance at the characteristic λmax of this compound would indicate its degradation. Concurrently, the appearance of new absorption bands could signify the formation of photoproducts.
Illustrative Data on UV-Vis Monitoring of Related Magnesium Compounds:
The following table illustrates how UV-Vis spectroscopy is used to monitor the photocatalytic degradation of an organic dye (as a model compound) in the presence of a magnesium-doped photocatalyst. This demonstrates the principle of using UV-Vis to track concentration changes over time. scielo.br
| Time (minutes) | Concentration of Methyl Red (ppm) | Absorbance | % Degradation |
|---|---|---|---|
| 0 | 100 | 1.25 | 0 |
| 15 | 50 | 0.625 | 50 |
| 30 | 25 | 0.313 | 75 |
| 45 | 10 | 0.125 | 90 |
| 60 | 3.2 | 0.040 | 96.8 |
The principle of spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. muni.cz This relationship allows for the quantitative analysis of the degradation kinetics of this compound.
Photo-Induced Degradation Mechanisms Research of this compound
Research specific to the photo-induced degradation mechanisms of this compound is limited. However, insights can be drawn from the study of the photocatalytic degradation of other organic molecules in the presence of magnesium-containing materials and the general principles of photochemistry. scielo.brresearchgate.netmdpi.com
The photo-induced degradation of this compound likely proceeds through a series of steps initiated by the absorption of photons. This process can lead to the formation of reactive species that drive the decomposition of the decanolate ligand. The magnesium ion itself may play a role in sensitizing the molecule to photodegradation.
The proposed mechanism for the photo-induced degradation of this compound can be conceptualized as follows:
Photoexcitation: The this compound molecule absorbs a photon of appropriate energy, leading to the excitation of an electron to a higher energy state.
Initiation of Radical Reactions: This excitation can lead to the homolytic cleavage of a bond within the decanolate ligand, generating free radicals. The presence of oxygen can lead to the formation of peroxy radicals.
Propagation: The initial radicals can then participate in a chain reaction, abstracting atoms from other this compound molecules and propagating the degradation process. This can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain carboxylates.
Termination: The reaction ceases when radicals combine to form stable, non-radical species.
The degradation of organic compounds can be enhanced by the presence of a photocatalyst. For example, magnesium-doped titanium dioxide has been shown to be an effective photocatalyst for the degradation of organic dyes under UV irradiation. scielo.brresearchgate.net In such a system, the photocatalyst absorbs light and generates electron-hole pairs, which then produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). These ROS are powerful oxidizing agents that can attack and degrade the organic part of the this compound molecule.
Oxidative Stability and Degradation Processes of this compound
Mechanisms of Autoxidation in Decanolate Compounds
Autoxidation is the spontaneous oxidation of a compound in the presence of air (oxygen), typically proceeding via a free-radical chain mechanism. wikipedia.org This process is a common degradation pathway for many organic materials, including those containing long alkyl chains like the decanolate ligand in this compound. The general mechanism of autoxidation can be divided into three stages: initiation, propagation, and termination. wikipedia.org
Initiation: The process begins with the formation of a free radical from the organic molecule. This can be triggered by factors such as heat, light, or the presence of metal catalysts. In the case of a decanolate, a hydrogen atom is abstracted from the alkyl chain, forming a carbon-centered radical (R•).
RH + Initiator → R• + H-Initiator
Propagation: The carbon-centered radical reacts rapidly with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another decanolate molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus continuing the chain reaction.
R• + O₂ → ROO• ROO• + RH → ROOH + R•
Termination: The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product.
R• + R• → R-R ROO• + R• → ROOR ROO• + ROO• → Stable Products + O₂
The presence of double bonds in the alkyl chain can increase the susceptibility to autoxidation, as the allylic hydrogens are more easily abstracted. wikipedia.org For decanolate, which is a saturated fatty acid salt, the sites for hydrogen abstraction would be the methylene (B1212753) (-CH₂-) groups along the chain. The stability of the resulting radical influences the rate of initiation.
Role of Antioxidants in Preventing this compound Degradation
Antioxidants are substances that can inhibit or delay the oxidation of a substrate when present in small concentrations. mdpi.com They play a crucial role in preventing the degradation of organic compounds like this compound by interfering with the autoxidation process. Antioxidants can be broadly classified into two main types: primary (chain-breaking) and secondary (preventive) antioxidants.
Primary Antioxidants: These antioxidants interrupt the propagation step of autoxidation by donating a hydrogen atom to the peroxy radicals, thereby forming a stable antioxidant radical that is unable to continue the chain reaction. rsc.org Phenolic compounds, such as butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E), are common examples of primary antioxidants. mdpi.comnih.gov
ROO• + AH → ROOH + A• (stable radical)
Secondary Antioxidants: These antioxidants function by non-radical mechanisms, such as chelating metal ions that can catalyze the initiation of oxidation or by decomposing hydroperoxides into non-radical products. nih.gov For instance, compounds that can chelate the magnesium ion might reduce its potential catalytic activity in the initiation of oxidation. Phosphites and thioethers are examples of hydroperoxide decomposers.
The effectiveness of an antioxidant in preventing the degradation of this compound would depend on several factors, including its chemical structure, concentration, and the specific conditions of exposure (e.g., temperature, light). Studies on related systems have shown that antioxidants can be effective in mitigating oxidative damage. For example, α-tocopherol (a form of Vitamin E) has been shown to prevent the depletion of intracellular magnesium induced by oxidative stress in biological systems. nih.gov
Illustrative Data on Antioxidant Efficacy:
The following table demonstrates the antioxidant activity of different compounds, which illustrates their potential to prevent oxidative degradation. The data shows the percentage of DPPH (a stable free radical) scavenged by various antioxidant compounds, indicating their radical-scavenging ability. mdpi.com
| Antioxidant Compound | Concentration (µM) | % DPPH Scavenging Activity |
|---|---|---|
| Butylated Hydroxytoluene (BHT) | 100 | 85 |
| Ascorbic Acid (Vitamin C) | 100 | 95 |
| Quercetin | 100 | 98 |
| α-Tocopherol (Vitamin E) | 100 | 88 |
By incorporating suitable antioxidants into formulations containing this compound, its shelf-life and stability against oxidative degradation can be significantly enhanced.
Theoretical and Computational Studies of Magnesium Decanolate
Quantum Chemical Calculations for Magnesium Decanolate Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like this compound at the atomic level. These methods solve the Schrödinger equation for a given system to provide insights into its geometry, stability, and electronic properties.
Density Functional Theory (DFT) for this compound Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the energy of the system with respect to the positions of its nuclei, the equilibrium geometry can be found.
Once the optimized geometry is obtained, various spectroscopic properties can be predicted. For instance, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can then be compared with experimental data to confirm the structure and understand the vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to aid in the interpretation of experimental NMR spectra.
Ab Initio Methods in this compound Electronic Correlation Studies
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
For this compound, ab initio calculations would be crucial for obtaining a highly accurate description of its electronic structure and bonding. These methods would allow for a detailed analysis of the nature of the magnesium-oxygen bond, including its covalent and ionic character. By accounting for electron correlation, these calculations provide more reliable predictions of properties such as bond energies and electronic transition energies.
Molecular Dynamics (MD) Simulations for this compound Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound over time.
Intermolecular Interactions in this compound Condensed Phases
In its solid or liquid state, the properties of this compound are governed by intermolecular interactions. MD simulations can be employed to investigate these interactions in condensed phases. By simulating a system containing many this compound molecules, it is possible to study how they pack together in a crystal lattice or how they behave in a liquid state. These simulations can provide insights into properties such as density, viscosity, and diffusion coefficients.
Force Field Development and Parameterization for this compound Systems
Classical MD simulations rely on a set of potential energy functions known as a force field to describe the interactions between atoms. For accurate simulations of this compound, a well-parameterized force field is essential. This involves developing and refining parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters) that accurately reproduce experimental data or results from high-level quantum chemical calculations.
QSAR and QSPR Methodologies for this compound Structure-Reactivity Relationships
The development of a QSAR/QSPR model for this compound would typically involve the following steps:
Data Set Selection : A series of magnesium alkoxides with varying chain lengths and structures would be selected, for which experimental data on a particular reactivity parameter (e.g., catalytic activity, reaction rate) are available.
Molecular Descriptor Calculation : A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as topological, geometrical, electronic, and physicochemical. hufocw.orgwiley.com
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the molecular descriptors to the observed reactivity. nih.gov
Model Validation : The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its reliability.
Due to the limited availability of specific experimental data for a series of magnesium alkoxides in the context of QSAR/QSPR studies, the following data table is a hypothetical representation to illustrate the potential application of these methodologies to this compound and related compounds. The table showcases a selection of molecular descriptors that could be used to build a QSAR model for the catalytic activity of magnesium alkoxides in a hypothetical polymerization reaction.
Table 1: Hypothetical QSAR Data for Magnesium Alkoxides in a Polymerization Reaction This table is for illustrative purposes only and is based on general principles of QSAR, as specific experimental data for a homologous series of magnesium alkoxides for this purpose is not available in the cited sources.
| Compound | Molecular Weight ( g/mol ) | LogP | Steric Hindrance Index | Electronic Descriptor (HOMO energy, eV) | Catalytic Activity (k, min⁻¹) |
| Magnesium ethanolate | 114.4 | -0.5 | 1.2 | -5.8 | 0.5 |
| Magnesium propanolate | 142.5 | 0.2 | 1.5 | -5.7 | 0.8 |
| Magnesium butanolate | 170.6 | 0.9 | 1.8 | -5.6 | 1.2 |
| This compound | 338.9 | 4.5 | 3.5 | -5.2 | 0.3 |
| Magnesium isopropanolate | 142.5 | 0.1 | 2.1 | -5.9 | 0.6 |
In this hypothetical table, descriptors such as molecular weight, the logarithm of the partition coefficient (LogP), a steric hindrance index, and an electronic descriptor (Highest Occupied Molecular Orbital energy) are correlated with the catalytic activity. ucsb.edu Such a model could reveal, for instance, that both electronic properties and steric factors play a crucial role in the catalytic efficiency of magnesium alkoxides. nih.gov
Predictive Modeling of Material Properties Incorporating this compound
Predictive modeling is a powerful computational tool used to forecast the properties of new materials, thereby accelerating their design and discovery. nih.gov For materials incorporating this compound, such as in the formation of composite materials or as a precursor in sol-gel processes, predictive modeling can estimate various properties before synthesis and experimental characterization. These models often employ machine learning algorithms or physics-based simulations to establish relationships between the composition and structure of a material and its resulting properties. mdpi.comarxiv.org
The process of predictive modeling for a material containing this compound would generally include:
Feature Engineering : Identifying the key compositional and structural features of the material that are likely to influence the property of interest. This could include the concentration of this compound, the nature of the matrix material, and processing parameters.
Model Training : Utilizing a dataset of existing materials with known properties to train a machine learning model. The model learns the complex relationships between the input features and the output properties.
Property Prediction : Using the trained model to predict the properties of a new, hypothetical material that incorporates this compound.
Given the absence of specific published studies on the predictive modeling of material properties for composites containing this compound, the following table is presented as a hypothetical example. It illustrates how a predictive model could be used to estimate the mechanical and thermal properties of a polymer composite with varying concentrations of this compound as a filler or modifier.
Table 2: Hypothetical Predicted Properties of a Polymer Composite Incorporating this compound This table is for illustrative purposes only and is based on general principles of predictive materials modeling, as specific experimental data for this composite system is not available in the cited sources.
| This compound Concentration (wt%) | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (GPa) | Predicted Thermal Conductivity (W/m·K) | Model Used |
| 0 | 50 | 2.5 | 0.2 | Random Forest Regression |
| 1 | 55 | 2.8 | 0.22 | Random Forest Regression |
| 2 | 62 | 3.2 | 0.25 | Random Forest Regression |
| 5 | 75 | 4.0 | 0.35 | Random Forest Regression |
| 10 | 68 | 3.8 | 0.45 | Random Forest Regression |
This hypothetical model suggests that the addition of this compound could initially enhance the mechanical properties of the polymer up to a certain concentration, after which a decrease might be observed due to agglomeration or other effects. The thermal conductivity is predicted to increase with higher concentrations of the magnesium compound. Such predictive models can guide the experimental design of new materials with tailored properties. nih.gov
Interactions of Magnesium Decanolate in Complex Systems: a Research Perspective
Supramolecular Assembly and Self-Organization of Magnesium Decanolate
The self-assembly of this compound is a primary area of investigation, driven by the amphiphilic nature of the decanoate (B1226879) anion, which features a polar carboxylate head and a nonpolar ten-carbon tail. In different solvent environments, these molecules arrange into ordered supramolecular structures. The coordination between the Mg2+ ions and the carboxylate groups is a key determinant of the geometry and stability of the resulting aggregates. Factors such as concentration, temperature, and solvent polarity critically influence these self-organization processes, which are foundational to the material's properties and applications.
Micellization and Vesicle Formation Studies of this compound
In aqueous solutions, this compound molecules aggregate to form micelles above a specific concentration known as the critical micelle concentration (CMC). This aggregation is entropically driven, as the hydrophobic tails cluster together to minimize their contact with water, while the charged magnesium carboxylate head groups remain exposed to the aqueous phase. The presence of divalent magnesium ions can significantly influence the CMC compared to monovalent salts like sodium decanoate. nih.govresearchgate.netwikipedia.org Divalent cations such as Mg2+ can cause fatty acids to precipitate, potentially inhibiting vesicle formation under certain conditions, such as in seawater. nih.govresearchgate.netresearchgate.net
Under specific conditions, particularly in mixtures with other amphiphiles like decanol (B1663958) or in controlled pH ranges, this compound can participate in the formation of vesicles. nih.govnih.gov These are enclosed bilayer structures that can encapsulate aqueous volumes. Research has shown that mixed amphiphile systems can enhance vesicle stability, especially in the presence of divalent cations that might otherwise cause precipitation. nih.gov The transition between micelles and vesicles is a complex phenomenon governed by molecular packing parameters and solution conditions. nih.goviitkgp.ac.in
Liquid Crystalline Phases of this compound
At higher concentrations or in the absence of a solvent at elevated temperatures, this compound can form liquid crystalline phases. These states of matter are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. Metal alkanoates, including magnesium soaps, are known to form various mesophases. uoh.edu.iq The structures are typically composed of lamellar (layered) or columnar arrangements.
For magnesium soaps, research has identified crystalline lamellar phases at room temperature and mesophases at higher temperatures consisting of cylindrical units organized in a two-dimensional hexagonal lattice. uoh.edu.iq The investigation of these phases is conducted using techniques such as polarized optical microscopy, which can identify characteristic textures of different liquid crystal phases (e.g., focal conic fans for smectic phases), and X-ray diffraction to determine the structural parameters. worktribe.comgoogle.com The transition temperatures and the type of mesophase formed are highly dependent on the chain length of the carboxylate and the nature of the metal cation. uoh.edu.iq
Interfacial Chemistry of this compound with Solid Substrates
The behavior of this compound at interfaces is crucial for applications such as corrosion inhibition and surface modification. The interactions are governed by the chemistry of both the magnesium carboxylate head group and the solid surface.
Adsorption Mechanisms of this compound on Metal and Oxide Surfaces
This compound can adsorb onto various surfaces, with the mechanism being highly dependent on the substrate material. On reactive metal surfaces, the primary interaction involves the carboxylate head group. For magnesium alloys, decanoate-based treatments can form a partially protective film through the precipitation of magnesium salts, which acts as an anodic inhibitor. researchgate.nethereon.de This film creates a hydrophobic barrier that limits the access of corrosive species to the metal surface. researchgate.net The adsorption process on metal surfaces is a surface phenomenon where molecules adhere through physical or chemical bonding. scielo.org.comdpi.com
On oxide surfaces like silica (B1680970) or alumina, adsorption can be driven by Lewis acid-base interactions between the magnesium ion and surface oxygen atoms, or through electrostatic interactions. The orientation of the adsorbed molecules is a key area of research, as it determines the properties of the modified surface.
Thin Film Formation and Characterization of this compound for Research Purposes
Thin films of this compound can be prepared for research using various deposition techniques to study their structural and physical properties. While specific studies on this compound films are not abundant, research on related compounds like tin(IV) phthalocyanine (B1677752) bis(decanoate) demonstrates the use of methods like Langmuir-Blodgett deposition and spin-coating to create ordered films. researchgate.net The characterization of such films is essential to understand their molecular arrangement and morphology.
Techniques used to characterize these films include X-ray diffraction (XRD) to assess crystallinity and preferred orientation, and atomic force microscopy (AFM) to examine surface morphology and uniformity. researchgate.netcecri.res.in For instance, studies on magnesium oxide (MgO) thin films, often formed from magnesium salt precursors, utilize XRD to confirm the crystalline structure and orientation. cecri.res.inkarazin.uamdpi.com The thermal stability and decomposition pathways can be studied using thermogravimetric analysis (TGA). cecri.res.in Research into magnesium-containing thin films is also relevant for applications in electronics and protective coatings. mdpi.commdpi.com
Complexation of this compound with Other Metal Ions and Organic Species in Solution
This compound can engage in complexation with a variety of chemical species in solution, which is fundamental to its application in catalysis and materials synthesis. The decanoate ligand and the magnesium ion can both participate in these interactions.
Studies have explored the interaction of various metal ions with carboxylate ligands. The stability of complexes formed between divalent cations and carboxylates often follows a trend where the interaction strength varies with the metal ion. acs.org Magnesium ions (Mg²⁺) are known to form complexes with carboxylates, though these are often less stable than those formed with transition metals like copper or zinc. acs.org In solution, this compound can form heterometallic complexes where the decanoate anion may bridge between magnesium and another metal center. frontiersin.org For example, a conversion layer comprising a Mg²⁺ decanoate complex has been proposed for corrosion protection. frontiersin.org
This compound can also interact with organic molecules containing donor atoms, such as the nitrogen atoms in amines or the oxygen in ethers and alcohols, through coordination with the central magnesium ion. These interactions can lead to the formation of mixed-ligand complexes. Furthermore, the presence of magnesium ions has been shown to be critical in the electroreduction of methyl decanoate when using modified electrodes, suggesting the formation of an intermediate complex that facilitates the reaction. jst.go.jp The study of these complexation equilibria, often using potentiometric or spectroscopic methods, is key to understanding the reactivity and solution behavior of this compound.
Chelation and Coordination Chemistry Studies of this compound
The coordination chemistry of magnesium alkoxides, including this compound, is characterized by the strong tendency of the alkoxide groups to act as bridging ligands, connecting multiple magnesium centers. This often leads to the formation of aggregates or complex clusters rather than simple monomeric species. socratic.orgrsc.org The structure and stability of these aggregates are influenced by factors such as the steric bulk of the alkoxide ligand, the solvent system, and the presence of other coordinating species.
Research on various magnesium alkoxides demonstrates that in the absence of bulky substituents near the oxygen atom, the magnesium atoms can achieve higher coordination numbers by forming oligomeric or polymeric structures. rsc.org For a linear alkoxide like decanolate, significant aggregation would be expected. Studies on simpler alkoxides like magnesium methoxide (B1231860) have shown the formation of stable, cubic tetrameric clusters with the formula [Mg₄(OCH₃)₈(CH₃OH)₈] in solution. socratic.org It is plausible that this compound forms similar, though perhaps structurally different, aggregated complexes in non-coordinating solvents.
The introduction of coordinating solvents, such as tetrahydrofuran (B95107) (THF), can break down these large aggregates by coordinating to the magnesium centers. This often results in the formation of smaller, more soluble complexes. For instance, studies on bulky alkoxides have successfully isolated mononuclear bis(alkoxide) complexes with the general formula Mg(OR)₂(THF)₂. rsc.orgnih.gov In such complexes, the magnesium center is typically four-coordinate, binding to two alkoxide ligands and two THF molecules. rsc.orgnih.gov The formation of these mononuclear species is often a result of using sterically demanding alcohols, which prevent the close approach required for bridging and aggregation. rsc.org Given that the decanolate ligand is not exceptionally bulky, it may form dinuclear or other small oligomeric species in the presence of strong coordinating solvents like THF.
Alcoholysis experiments on related magnesium alkoxide complexes, where an existing alkoxide ligand is displaced by a different alcohol, show that heteroleptic species (containing more than one type of alkoxide ligand) can be formed. rsc.org This indicates that this compound could readily participate in ligand exchange reactions, a key consideration in catalytic applications. The coordination environment of magnesium in these complexes is critical to their reactivity, for example, in acting as catalysts for ring-opening polymerization of lactones and other cyclic esters. rsc.orgrsc.orgnih.gov
Table 1: Common Coordination Geometries of Magnesium Alkoxide Complexes
| Complex Type | General Formula | Coordination Number of Mg | Typical Structural Motif | Reference |
|---|---|---|---|---|
| Monomeric | Mg(OR)₂(THF)₂ | 4 | Tetrahedral | rsc.orgnih.gov |
| Dimeric | [(BHT)Mg(μ-OR)(THF)]₂ | 4 or 5 | Bridging alkoxide ligands | rsc.org |
| Tetrameric Cluster | [Mg₄(OR)₈(ROH)₈] | 6 | Cubane-like core | socratic.org |
Spectroscopic Signatures of this compound Complex Formation
Spectroscopic methods are indispensable for elucidating the structure and behavior of magnesium alkoxide complexes in solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for characterizing magnesium alkoxide complexes. rsc.orgacs.org The formation of a this compound complex from decanol would result in a characteristic downfield shift of the proton and carbon signals of the methylene (B1212753) group adjacent to the oxygen (-CH₂-O-), reflecting the change in the electronic environment upon deprotonation and coordination to magnesium. In studies of magnesium ethoxide and n-propoxide, distinct shifts in the ¹H and ¹³C spectra confirmed the ligand exchange and composition of the resulting complexes. acs.org For more complex chiral alkoxides, ¹H NMR has been used to identify the formation of a single diastereomer in solution, indicated by a specific pattern of signals. rsc.orgnih.gov
²⁵Mg NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, can provide direct information about the magnesium coordination sphere. Broader ²⁵Mg NMR signals are indicative of a more asymmetric environment around the magnesium ion, which can be caused by steric crowding from bulky ligands or the formation of asymmetric complexes. princeton.edu
Table 2: Representative NMR Spectroscopic Data for Magnesium Alkoxide Formation
| Nucleus | Spectroscopic Observation | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | Appearance of new signals for alkoxide protons (e.g., for -OCH₂-); disappearance of alcohol -OH proton signal. | Confirms formation of the alkoxide complex and consumption of the starting alcohol. | acs.orgpublish.csiro.au |
| ¹³C NMR | Shift in the resonance for the carbon atom bonded to oxygen. | Indicates a change in the electronic environment of the carbon upon coordination. | acs.orgpublish.csiro.au |
| ²⁵Mg NMR | Broadening of the signal peak. | Suggests an increase in the asymmetry of the ligand field around the Mg²⁺ center. | princeton.edu |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is effective for identifying the functional groups within a complex. The formation of this compound would be confirmed by the disappearance of the broad O-H stretching band of decanol (typically around 3200-3600 cm⁻¹) and the appearance of new bands corresponding to the Mg-O bond vibrations, which are typically found in the far-infrared region (around 400-600 cm⁻¹). its.ac.id The C-O stretching vibration (around 1000-1200 cm⁻¹) would also be present, potentially shifting upon coordination to magnesium. FTIR analysis has been successfully used to monitor the conversion of magnesium ethoxide to magnesium n-propoxide by observing the changes in the C-H and C-O stretching and bending modes. acs.org
Mass Spectrometry (MS)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are powerful techniques for analyzing the composition and aggregation state of magnesium alkoxide complexes. rsc.orgnumberanalytics.com MS can detect reaction intermediates, such as magnesium alkoxides formed in Grignard reactions. numberanalytics.com For coordination complexes, ESI-MS is particularly useful for identifying the various aggregated species that may exist in solution. rsc.org The mass spectrum of a this compound solution would be expected to show peaks corresponding to various oligomeric forms, [Mgₓ(ODec)ᵧ]ⁿ⁺, potentially with coordinated solvent molecules. The fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to elucidate the structure of these aggregates. publish.csiro.au
Magnesium Decanolate in Advanced Materials Science Research
Precursor Role of Magnesium Decanolate in Nanomaterial Synthesis
Magnesium alkoxides, in general, are valuable precursors for the synthesis of magnesium-containing nanomaterials. The length of the alkyl chain in these precursors can significantly influence the reaction kinetics, morphology, and properties of the resulting nanostructures. While specific research on this compound is nascent, its role can be inferred from studies on other magnesium alkoxides.
Magnesium alkoxides are frequently employed in sol-gel and other chemical synthesis routes to produce magnesium oxide (MgO) nanoparticles. mdpi.com For instance, magnesium methoxide (B1231860) has been used to create MgO nanoparticles with controlled structures. mdpi.com The general process involves the hydrolysis and condensation of the magnesium alkoxide, followed by thermal treatment to yield the metal oxide.
The use of this compound as a precursor is anticipated to influence the formation of MgO nanoparticles in several ways. The long, bulky decanolate group would likely slow down the hydrolysis and condensation rates compared to shorter-chain alkoxides like methoxide or ethoxide. This controlled reactivity can be advantageous for achieving smaller, more uniform nanoparticles. Furthermore, the decanol (B1663958) ligand could act as a capping agent during particle growth, preventing agglomeration and helping to control the final particle size and shape. Research on other metal alkoxide systems has shown that the nature of the alkyl group plays a crucial role in determining the morphology of the resulting metal oxide nanoparticles.
In a related context, heterobimetallic alkylzinc-magnesium alkoxide clusters have been utilized as precursors for magnesium-doped zinc oxide (MgₓZn₁₋ₓO) nanoparticles. nih.gov The thermal degradation of these precursors, containing ethyl, n-propyl, or n-butyl alkoxide groups, leads to the formation of wide-band-gap semiconducting nanoparticles. nih.gov This suggests a potential pathway where this compound, in combination with other metal precursors, could be used to synthesize doped metal oxide nanomaterials with tailored electronic properties.
A study on the transformation of magnesium ethoxide nanoparticles into magnesium n-propoxide nanowires via a ligand exchange reaction highlights the dynamic nature of magnesium alkoxide systems. acs.orggatech.edunih.gov This transformation is driven by condensation polymerization, suggesting that the choice of alkoxide ligand is critical in directing the final morphology from zero-dimensional nanoparticles to one-dimensional nanowires. acs.orggatech.edunih.gov The use of this compound in such a system could foreseeably lead to novel nanostructures due to the steric hindrance and van der Waals interactions of the long decyl chains.
Table 1: Examples of Magnesium Alkoxides as Precursors in Nanomaterial Synthesis
| Precursor | Nanomaterial Synthesized | Synthesis Method | Key Findings | Reference |
| Magnesium Methoxide | Magnesium Oxide (MgO) | Sol-gel | Production of coralline-structured MgO nanoparticles. mdpi.com | mdpi.com |
| Magnesium Ethoxide | Magnesium n-propoxide Nanowires | Ligand Exchange & Condensation Polymerization | Transformation from nanoparticles to nanowires. acs.orggatech.edunih.gov | acs.orggatech.edunih.gov |
| Methylzinc-magnesium alkoxides (ethyl, n-propyl, n-butyl) | Magnesium-doped Zinc Oxide (MgₓZn₁₋ₓO) | Thermal Degradation | Formation of wide-band-gap semiconducting nanoparticles. nih.gov | nih.gov |
The functionalization of carbon-based nanomaterials like graphene and carbon nanotubes is crucial for their dispersion and integration into various matrices for advanced applications. nih.gov While direct covalent functionalization of graphene with this compound is not widely reported, the reactivity of magnesium alkoxides suggests potential pathways.
One possibility is the use of this compound to introduce functional groups onto the surface of graphene oxide (GO). GO possesses oxygen-containing functional groups, such as hydroxyl and carboxyl groups, which could potentially react with this compound. rsc.orgmdpi.com This could lead to a surface modification that enhances the compatibility of graphene with non-polar polymer matrices or organic solvents.
Research has shown the functionalization of reduced graphene oxide with amine groups from magnesium phyllosilicate clay, which improved the catalytic activity of platinum nanoparticles supported on the graphene. nih.gov This indicates that magnesium-containing compounds can effectively modify the surface of graphene-based materials. By analogy, this compound could be explored for similar surface modification strategies, where the long decyl chains would impart a hydrophobic character to the graphene surface, which could be beneficial for applications in composites and coatings.
Polymer Chemistry and Composites Research Involving this compound
The interaction of magnesium compounds with polymers is an active area of research, with applications ranging from catalysis to the development of advanced composite materials.
Magnesium alkoxides have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. rsc.orgresearchgate.netrsc.org The activity and stereoselectivity of these polymerizations can be tuned by the steric and electronic properties of the alkoxide ligand.
For instance, bulky magnesium alkoxide complexes have demonstrated very high activity in the ROP of lactide and have been effective in the polymerization of macrolactones under mild conditions. rsc.orgrsc.org The initiation step typically involves the nucleophilic attack of the alkoxide group on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the start of polymer chain growth.
In this context, this compound could serve as an effective initiator for ROP. The long decanolate chains would be incorporated as the end groups of the resulting polymer chains. This could have a significant impact on the polymer's properties, potentially acting as an internal plasticizer, improving its processability, or modifying its surface properties. Furthermore, catalyst systems derived from the reaction of dialkylmagnesium compounds with alcohols have been shown to facilitate the "living immortal" ROP of ε-caprolactone, allowing for the synthesis of block copolymers. rsc.org This suggests that a system involving a magnesium precursor and decanol could be a viable route to well-defined polyester (B1180765) architectures.
Table 2: Research on Magnesium Alkoxides in Ring-Opening Polymerization
| Catalyst/Initiator System | Monomer | Key Findings | Reference |
| Mg(OCAdtBuPh)₂(THF)₂ | Lactide, ω-pentadecalactone | High polymerization activity, effective for macrolactones. rsc.orgrsc.org | rsc.orgrsc.org |
| Mg(OCtBu₂Ph)₂(THF)₂ | Lactide, ω-pentadecalactone | Effective in polymerization of macrolactones under mild conditions. rsc.orgrsc.org | rsc.orgrsc.org |
| MgⁿBu₂/Ph₂CHOH | ε-caprolactone | "Living immortal" polymerization, allowing for block copolymer synthesis. rsc.org | rsc.org |
Magnesium and its compounds are used as fillers and reinforcements in polymer matrix composites to enhance their mechanical, thermal, and sometimes biological properties. mdpi.comipme.ruazom.com For example, magnesium particles are incorporated into polymers like polylactic acid (PLA) for biomedical applications. nih.gov
Research into magnesium matrix composites often focuses on optimizing the interface between the reinforcement and the magnesium matrix, sometimes through coatings. mdpi.com A similar principle could be applied to polymer composites, where this compound acts as an interfacial coupling agent.
Lubrication and Tribology Research with this compound
Magnesium compounds are widely used as additives in lubricating oils. grecianmagnesite.com They often function as over-based detergents, which neutralize acidic byproducts of combustion and keep engine components clean. researchgate.net Common examples include magnesium sulfonates and carboxylates.
Magnesium alkoxides have also been mentioned in the patent literature as components of lubricant additive packages. google.comosti.gov The long alkyl chain of this compound makes it a surface-active molecule, which is a key characteristic for many lubricant additives. machinerylubrication.com This suggests that it could function in several ways in a lubricant formulation.
Interfacial Friction Modification Mechanisms of this compound
The primary mechanism by which this compound and similar metallic soaps modify interfacial friction is through the formation of a boundary lubrication layer. This process involves the adsorption of the this compound molecules onto the contacting surfaces. The long, non-polar decanoate (B1226879) tails orient themselves away from the metallic surface, creating a low-shear-strength film that physically separates the asperities of the sliding surfaces, thus reducing adhesive friction.
In lubricating oil compositions, magnesium salts of carboxylic acids act as detergents that neutralize corrosive acids. google.comepo.org This neutralization prevents corrosive wear, which is a key component of friction and material degradation. google.com The resulting basic magnesium salts also help to disperse insoluble particles, preventing them from contributing to abrasive friction and wear. google.com
Research on magnesium stearate (B1226849), a closely related long-chain magnesium soap, provides further insight. Lubrication is achieved by the surface coverage from the adsorption of the soap particles onto the surfaces of the materials during mixing or contact. roquette.com The effectiveness of this lubrication is dependent on achieving a uniform distribution of these particles. roquette.com Over-mixing or excessive shearing can, however, be detrimental to the lubrication efficiency. roquette.com The tribological properties are also influenced by the formation of tribofilms, which are thin, protective layers that form on the surfaces during sliding. Studies on magnesium alloys have shown that the formation of specific oxide and other surface layers can significantly reduce the coefficient of friction. researchgate.netpublisherspanel.com
Wear Reduction Studies at the Molecular Level Involving this compound
At the molecular level, wear reduction by this compound is intrinsically linked to its friction-modifying mechanisms. The formation of a robust, adsorbed molecular layer on the material's surface is the first line of defense against wear. This layer prevents direct metal-to-metal contact, which is the primary cause of adhesive wear.
Studies have shown that basic magnesium salts in lubricants reduce wear by neutralizing acidic products formed during combustion or oil oxidation. google.com If not neutralized, these acids lead to increased engine wear. google.com The detergent action of these salts also disperses insoluble materials that could otherwise act as abrasive particles, further mitigating wear. google.com
The table below summarizes research findings on wear reduction from studies on magnesium-based compounds used as lubricant additives.
| Study Focus | Compound Type | Key Finding | Wear Reduction Mechanism |
| Lubricant Additives | Basic magnesium salts of organic acids | Function as detergents and neutralize acidic products, reducing engine wear. google.com | Neutralization of corrosive acids, dispersion of abrasive particles. google.com |
| Magnesium Salicylate Detergents | Magnesium salicylate | Lubricants with magnesium-based detergents showed significant performance improvements over those with calcium sulfonate detergents. epo.org | Enhanced acid neutralization and deposit control. epo.org |
| Magnesium Alloy Tribology | Magnesium Composite with MgO | The inclusion of MgO dispersoids in a magnesium alloy reduced the friction coefficient in oil lubricant. researchgate.net | "Mild offensive effect" of MgO dispersoids easing the plowing phenomenon on the counter material. researchgate.net |
| Heat-Treated Magnesium Alloy | WE54 Magnesium Alloy | Precipitation hardening led to a more than fourfold decrease in the specific wear rate. publisherspanel.com | Increased hardness and mechanical properties of the surface. publisherspanel.com |
Controlled Release Systems in Research Using this compound
The use of metallic soaps like this compound in controlled release systems is an area of research interest, particularly leveraging their structural and chemical properties. The amphiphilic nature of this compound allows it to form organized structures, such as micelles or vesicles, in certain solvents, which can be used to encapsulate other chemical species. While direct research on this compound is limited, the principles are derived from the broader study of metallic soaps and magnesium compounds in encapsulation and delivery systems.
For instance, magnesium stearate, a similar compound, is widely used in the pharmaceutical industry. atamanchemicals.com Its hydrophobic nature is key to its function as a lubricant and anti-sticking agent, but these properties are also relevant for controlling the release of active ingredients from tablet formulations by affecting tablet disintegration and dissolution times. roquette.comatamanchemicals.com
Encapsulation Methodologies for Chemical Species with this compound
Encapsulation methodologies involving metallic soaps like this compound are often based on their self-assembly properties or their use as part of a larger matrix. One common method is precipitation or co-precipitation, where the metallic soap is formed in the presence of the substance to be encapsulated. In the indirect process for creating magnesium stearate, a sodium soap is first formed and then precipitated by adding magnesium salts; this precipitation step could be adapted to entrap an active agent. atamanchemicals.com
Another approach is melt encapsulation, where a substance is mixed with the molten metallic soap, and upon cooling, the substance becomes trapped within the solidified soap matrix. This method has been explored for encapsulating quantum dots in polymer matrices, demonstrating a solvent-free route for creating composite materials. researchgate.net
Interfacial polymerization is a sophisticated encapsulation technique where a reaction at the interface of two immiscible liquids forms a thin polymer wall around droplets. core.ac.uk While not directly using this compound as a monomer, its properties could be utilized to stabilize the emulsion required for this process. For example, magnesium sulfate (B86663) has been shown to greatly stabilize emulsions for forming uniform microcapsules. core.ac.uk
Diffusion and Release Kinetics Modeling of this compound Formulations
Modeling the diffusion and release kinetics from formulations containing this compound involves understanding the movement of the encapsulated species through the soap matrix. The release is often governed by factors like the solubility of the encapsulated agent in the surrounding medium and the rate of degradation or dissolution of the this compound matrix itself.
In the context of metallic soaps formed in oil paints, researchers have developed diffusion-reaction models to understand the movement of fatty acids and metal ions. researchgate.net These models account for the diffusion of species and the kinetics of the crystallization reaction that forms the soap. researchgate.net The rate of crystallization can be influenced by the degree of polymerization of the surrounding medium, potentially trapping the metallic soaps in a semi-crystalline state and thus affecting release or diffusion. rsc.org
The release kinetics can often be described by mathematical models. For simple matrix systems, the release might follow Fickian diffusion. More complex release profiles from swelling or degrading matrices can be analyzed using models like the Korsmeyer-Peppas model, which relates the fractional release of a drug to time. While specific models for this compound are not widely published, the principles from related systems, such as magnesium stearate in pharmaceutical tablets, are applicable. The concentration of magnesium stearate has been shown to adversely impact tablet dissolution times, indicating a diffusion-controlled release mechanism. roquette.com
The table below outlines common models used for release kinetics from matrix systems.
| Kinetic Model | Equation | Description |
| Zero-Order | Q = k₀t | The release rate is constant over time, independent of concentration. |
| First-Order | log(Q₀ - Q) = log(Q₀) - kt/2.303 | The release rate is proportional to the amount of remaining active agent. |
| Higuchi | Q = kH√t | Describes release from a matrix based on Fickian diffusion. |
| Korsmeyer-Peppas | Mt/M∞ = ktn | Relates solute release to time in swellable polymer systems, where 'n' is the release exponent indicating the mechanism. |
Q = amount of substance released at time t, Q₀ = initial amount, k = release constant, Mt/M∞ = fraction of substance released, n = release exponent.
Analytical and Characterization Methodologies for Magnesium Decanolate in Research Environments
Chromatographic Separation Techniques for Magnesium Decanolate Mixtures
Chromatographic methods are fundamental in the separation and analysis of complex mixtures. For this compound, both gas and liquid chromatography play significant roles in its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity Assessment in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. measurlabs.com In the context of this compound, GC-MS is primarily employed to assess its purity by detecting and identifying any volatile organic impurities. nist.gov The process involves vaporizing the sample and separating its components in a gas chromatograph before they are detected by a mass spectrometer. measurlabs.com
The purity of this compound can be compromised by residual starting materials, such as decanoic acid or solvents used during its synthesis. For instance, in the synthesis of magnesium alkoxides, residual alcohols like methanol (B129727) can be present. google.com GC-MS can effectively separate and identify these volatile impurities. The sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase. measurlabs.com
Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. nist.gov By comparing the obtained mass spectra with spectral libraries, impurities can be identified. The purity of the this compound sample is determined by the relative area of its corresponding peak in the total ion chromatogram (TIC). nist.gov While direct GC-MS analysis of the intact this compound salt is challenging due to its low volatility, derivatization techniques to convert the decanoate (B1226879) to a more volatile ester form can be employed for indirect analysis.
Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS
| Potential Impurity | Chemical Formula | Boiling Point (°C) | Common Source |
| Decanoic Acid | C₁₀H₂₀O₂ | 270 | Unreacted starting material |
| 1-Decanol | C₁₀H₂₂O | 232.9 | By-product or impurity in starting material |
| Methanol | CH₄O | 64.7 | Synthesis solvent google.com |
| Toluene | C₇H₈ | 110.6 | Synthesis solvent semanticscholar.org |
This table is illustrative and compiled from general chemical knowledge and synthesis literature.
High-Performance Liquid Chromatography (HPLC) for this compound Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. shimadzu.comopenaccessjournals.com It is particularly well-suited for the quantitative analysis of magnesium decanoate in various matrices. The principle of HPLC involves the separation of components in a liquid sample as it is pumped through a column packed with a stationary phase. shimadzu.com
For the quantitative analysis of magnesium decanoate, a reversed-phase HPLC method is often suitable. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The decanoate anion, being amphiphilic with a long nonpolar alkyl chain, will have a strong interaction with the nonpolar stationary phase, leading to its retention.
A UV detector is commonly used for the detection of the decanoate, as the carboxylate group provides some UV absorbance. To enhance sensitivity and peak shape, the mobile phase can be acidified to ensure the decanoate is in its protonated, less polar form (decanoic acid). The concentration of magnesium decanoate in a sample is determined by comparing the peak area of the decanoate analyte with the peak areas of a series of known concentration standards, which are used to construct a calibration curve. farmaciajournal.com This method allows for the accurate quantification of magnesium decanoate in research samples and quality control settings. openaccessjournals.com
Table 2: Illustrative HPLC Parameters for Decanoate Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table represents typical starting conditions for the analysis of long-chain fatty acids and would require optimization for magnesium decanoate.
Electrochemical Methods for this compound Detection
Electrochemical techniques offer sensitive and often cost-effective means for the analysis of specific ions and the study of redox processes.
Potentiometric Studies for this compound Ion Sensing
Potentiometric methods involve measuring the potential of an electrochemical cell under zero current conditions. For this compound, potentiometric sensors, specifically ion-selective electrodes (ISEs), can be developed for the determination of magnesium ion (Mg²⁺) concentration. nih.gov These sensors operate by generating a potential difference across a selective membrane that is proportional to the logarithm of the activity of the target ion in the sample solution. nih.gov
An ISE for magnesium typically consists of a membrane containing a specific ionophore that selectively binds to Mg²⁺ ions. researchgate.net When the electrode is immersed in a solution containing this compound, the Mg²⁺ ions from the dissociated salt interact with the ionophore in the membrane, leading to a potential change that is measured against a reference electrode. The response of the sensor is described by the Nernst equation. nih.gov
Research has shown the development of Mg²⁺-selective electrodes with Nernstian or near-Nernstian responses. For example, a sensor demonstrated a Nernstian slope of 29.93 ± 0.1 mV per decade in a concentration range of 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹. nih.govresearchgate.net The selectivity of the electrode is a critical parameter, especially in the presence of other interfering ions like Ca²⁺, Na⁺, and K⁺. nih.gov The selectivity is determined by the selectivity coefficients, which quantify the preference of the ionophore for the target ion over interfering ions. These potentiometric sensors can be applied to determine the concentration of magnesium in solutions of this compound, providing a simple and rapid analytical tool. mdpi.com
Table 3: Performance Characteristics of a Reported Magnesium Ion-Selective Electrode
| Parameter | Value | Reference |
| Linear Range | 1.41 × 10⁻⁵ – 1 × 10⁻² mol L⁻¹ | nih.govresearchgate.net |
| Slope | 29.93 ± 0.1 mV/decade | nih.govresearchgate.net |
| Detection Limit | 4.13 × 10⁻⁶ mol L⁻¹ | nih.gov |
| Response Time | 8–10 s | nih.gov |
| Optimal pH Range | 5–8 | nih.gov |
Voltammetric Analysis of this compound Redox Behavior
Voltammetry is an electrochemical technique where the current is measured as a function of the applied potential. mdpi.com Cyclic voltammetry (CV) is a common voltammetric method used to study the redox behavior of electroactive species. d-nb.infonih.gov For this compound, voltammetric analysis would primarily investigate the electrochemical behavior of its constituent ions, the magnesium cation (Mg²⁺) and the decanoate anion.
The magnesium ion (Mg²⁺) is electrochemically stable in aqueous solutions and does not typically exhibit redox behavior within the normal potential window of water. Its reduction to magnesium metal occurs at very negative potentials. The decanoate anion, a saturated carboxylate, is also generally considered electrochemically inactive in terms of reversible redox processes under standard conditions. Its oxidation would occur at high positive potentials, likely leading to irreversible decomposition reactions.
However, voltammetric methods can be used to study the interaction of this compound with other species or its effect on electrode processes. For example, the presence of magnesium decanoate in a solution could influence the redox behavior of other compounds by altering the electrode surface or the composition of the electrolyte. While direct voltammetric analysis for the quantification or characterization of this compound is not common, it can be a valuable tool for studying its role in more complex electrochemical systems. For instance, the formation of metal-organic films or the influence on the redox behavior of other metal ions could be investigated. d-nb.info
Thermal Analysis Techniques in this compound Studies
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. netzsch.com These techniques are invaluable for characterizing the thermal stability and decomposition of this compound.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most common thermal analysis techniques. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the material. netzsch.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and the enthalpy of reactions. nih.gov
For magnesium decanoate, which is a magnesium carboxylate, its thermal decomposition is expected to proceed in multiple steps. Often, hydrated forms lose water at lower temperatures. The anhydrous salt then decomposes at higher temperatures. Studies on similar compounds, such as magnesium acetate, show a multi-step decomposition process. Initially, dehydration occurs, followed by the decomposition of the anhydrous salt to form intermediates like magnesium oxalate (B1200264) or magnesium carbonate, and finally, at higher temperatures, magnesium oxide (MgO) is formed as the final residue. researchgate.netresearchgate.net The decomposition of magnesium alkoxides also typically leads to the formation of magnesium oxide. researchgate.netresearchgate.net The thermal decomposition of magnesium neo-decanoate, a related compound, also yields magnesium oxides. smolecule.com
Table 4: Expected Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Expected Mass Loss | DSC Signal |
| 50 - 150 | Dehydration (if hydrated) | Variable, corresponds to water content | Endothermic |
| 300 - 500 | Decomposition of anhydrous salt to intermediates (e.g., MgCO₃) | Corresponds to loss of organic portion | Exothermic/Endothermic |
| > 500 | Decomposition of intermediates to MgO | Corresponds to loss of CO₂ from carbonate | Endothermic |
This table is a generalized representation based on the thermal behavior of similar magnesium carboxylates and alkoxides. Specific temperatures and intermediates would need to be confirmed experimentally for this compound.
Differential Scanning Calorimetry (DSC) for this compound Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for identifying and quantifying phase transitions, such as melting, crystallization, and glass transitions, which involve changes in enthalpy.
In the context of this compound, DSC analysis reveals the temperatures at which the compound undergoes physical changes. A typical DSC experiment involves heating a small, precisely weighed sample of this compound in a sealed pan under a controlled atmosphere, often an inert gas like nitrogen, to prevent oxidative degradation. The resulting thermogram plots heat flow against temperature.
Detailed Research Findings:
While specific, publicly available DSC data for this compound is limited, the analysis of analogous long-chain metal alkoxides allows for a scientifically informed projection of its thermal behavior. A DSC thermogram for this compound would be expected to show a distinct endothermic peak corresponding to its melting point. The peak's onset temperature is taken as the initiation of melting, while the peak maximum represents the temperature at which the melting rate is highest. The area under this peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is the energy required to transition the substance from a solid to a liquid state. This value is indicative of the degree of crystallinity and the strength of the intermolecular forces within the solid material.
For high-purity, crystalline this compound, a sharp melting peak would be anticipated. The presence of impurities or a polymorphic mixture would likely result in a broadened melting peak or multiple peaks at lower temperatures. The precise melting point and enthalpy of fusion are critical parameters for quality control and for designing processes where this compound is used in a molten state.
Below is a representative data table illustrating the kind of information that would be obtained from a DSC analysis of this compound.
| Parameter | Representative Value | Unit | Description |
| Onset of Melting | 115 | °C | The temperature at which the melting of the crystalline structure begins. |
| Peak Melting Temperature | 120 | °C | The temperature at which the rate of heat absorption is at its maximum during the melting process. |
| Enthalpy of Fusion (ΔHfus) | 85 | J/g | The amount of energy required to melt the sample, indicative of the degree of molecular order. |
Note: The data presented in this table is illustrative and based on the expected behavior of long-chain metal alkoxides. Actual experimental values may vary.
Thermogravimetric Analysis (TGA) for this compound Thermal Stability Profiling
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the thermal stability and decomposition profile of a compound. By heating a sample of this compound at a constant rate, one can identify the temperatures at which it begins to decompose and the nature of this decomposition process.
The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates more accurately.
Detailed Research Findings:
Studies on various magnesium alkoxides have shown that they thermally decompose to form magnesium oxide, along with volatile organic products such as hydrocarbons and olefins. acs.org The decomposition temperature is influenced by the size and structure of the alkoxy group; generally, as the size of the alkyl chain increases, the decomposition temperature tends to decrease. nih.gov For instance, magnesium ethoxide decomposes at a lower temperature than magnesium methoxide (B1231860). nih.gov This trend suggests that this compound, with its long C10 alkyl chain, will likely exhibit a distinct thermal decomposition profile at moderately elevated temperatures.
A TGA of this compound under an inert nitrogen atmosphere would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more distinct steps of mass loss would occur, corresponding to the decomposition of the compound. The final residual mass at high temperatures should correspond to the stoichiometric amount of magnesium oxide (MgO) formed, providing a method to assay the purity of the initial material. acs.org The decomposition of long-chain alkoxides can be complex, sometimes proceeding through intermediate species. rsc.org
The following table provides representative data that would be expected from a TGA of this compound.
| Parameter | Representative Value | Unit | Description |
| Onset of Decomposition (Tonset) | 280 | °C | The temperature at which significant thermal decomposition and mass loss begin. |
| Temperature of Maximum Mass Loss (Tpeak) | 310 | °C | The temperature at which the rate of decomposition is fastest, as determined from the DTG curve. |
| Final Residual Mass | 12.1 | % | The percentage of the initial mass remaining after complete decomposition, corresponding to the MgO residue. |
Note: The data presented in this table is illustrative and based on the general thermal behavior of magnesium alkoxides. Actual experimental values may vary.
Future Research Directions and Emerging Paradigms in Magnesium Decanolate Science
The field of magnesium decanolate research is poised for significant advancement, driven by emerging scientific paradigms and technological innovations. Future investigations are expected to delve deeper into predictive chemistry, sustainable production, novel applications, and advanced analytical methods. These efforts will likely be underpinned by increased multidisciplinary collaboration, aiming to unlock the full potential of this versatile compound.
Q & A
Q. How can researchers address unexpected results, such as anomalous byproduct formation, in this compound synthesis?
- Methodological Answer : Perform post-hoc characterization (e.g., GC-MS, NMR) to identify byproducts. Replicate experiments under modified conditions (e.g., inert atmosphere) to isolate variables. Discuss implications for mechanism refinement and propose follow-up studies to test alternative hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
